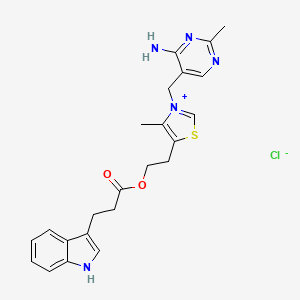
Thiamine indole-3-propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiamine indole-3-propionate, also known as this compound, is a useful research compound. Its molecular formula is C23H26ClN5O2S and its molecular weight is 472 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Metabolic Health
Thiamine indole-3-propionate has been linked to metabolic health, primarily through its role in gut microbiota interactions. Research indicates that indole-3-propionic acid can enhance insulin sensitivity, regulate blood glucose levels, and inhibit liver lipid synthesis, making it a promising candidate for managing metabolic disorders such as obesity and type 2 diabetes mellitus .
Table 1: Effects of this compound on Metabolic Health
| Parameter | Effect | Reference |
|---|---|---|
| Insulin Sensitivity | Increased | |
| Blood Glucose Levels | Decreased | |
| Liver Lipid Synthesis | Inhibition | |
| Intestinal Barrier Function | Enhanced |
Neuroprotection
Thiamine is known for its neuroprotective properties. The combination with indole-3-propionic acid may enhance these effects, potentially offering therapeutic benefits in neurodegenerative diseases. Studies suggest that thiamine can mitigate oxidative stress and improve cognitive function, which could be amplified by the presence of indole derivatives .
Case Study: Neuroprotective Effects
A study involving animal models demonstrated that thiamine supplementation improved cognitive functions in subjects exposed to neurotoxic agents. The addition of indole-3-propionic acid showed synergistic effects, further enhancing cognitive performance and reducing markers of oxidative stress .
Stress Tolerance in Plants
This compound has shown promise in enhancing plant resilience against environmental stresses such as arsenic toxicity. Research on maize (Zea mays) indicates that treatments with thiamine and indole-3-acetic acid significantly improved growth and stress tolerance, suggesting that this compound can be utilized to bolster agricultural productivity under adverse conditions .
Table 2: Impact of this compound on Plant Growth Under Stress
| Stress Factor | Growth Improvement (%) | Reference |
|---|---|---|
| Arsenic Stress (50 mg/kg) | 39.4 | |
| Arsenic Stress (100 mg/kg) | 54.18 |
Microbial Interactions
This compound also plays a role in modulating gut microbiota composition, which can have downstream effects on host metabolism and immune responses. The metabolite has been shown to promote the growth of beneficial bacteria while inhibiting pathogenic strains, thus maintaining intestinal homeostasis .
Case Study: Microbiota Modulation
In a controlled study, subjects supplemented with this compound exhibited significant changes in gut microbiota diversity compared to controls. This shift was associated with improved metabolic parameters, highlighting the compound's potential as a dietary supplement for gut health .
属性
CAS 编号 |
83661-65-8 |
|---|---|
分子式 |
C23H26ClN5O2S |
分子量 |
472 g/mol |
IUPAC 名称 |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-(1H-indol-3-yl)propanoate;chloride |
InChI |
InChI=1S/C23H26N5O2S.ClH/c1-15-21(31-14-28(15)13-18-12-25-16(2)27-23(18)24)9-10-30-22(29)8-7-17-11-26-20-6-4-3-5-19(17)20;/h3-6,11-12,14,26H,7-10,13H2,1-2H3,(H2,24,25,27);1H/q+1;/p-1 |
InChI 键 |
KRXFUVUEJRVANS-UHFFFAOYSA-M |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CCC3=CNC4=CC=CC=C43.[Cl-] |
规范 SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CCC3=CNC4=CC=CC=C43.[Cl-] |
同义词 |
thiamine indole-3-propionate TI-3-P |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















